molecular formula C9H11N3S B1430743 6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1697870-38-4

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1430743
CAS No.: 1697870-38-4
M. Wt: 193.27 g/mol
InChI Key: OAHRLDRMSIYJLQ-UHFFFAOYSA-N
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Description

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to an imidazo[2,1-b][1,3,4]thiadiazole core. The presence of both nitrogen and sulfur atoms within the ring system contributes to its diverse chemical reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . This compound can alter metabolic flux and metabolite levels, thereby influencing cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . Additionally, this compound can accumulate in specific cellular compartments, influencing its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The localization of this compound within these compartments can modulate its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    1,3,4-Thiadiazole derivatives: These compounds have a similar thiadiazole ring but lack the imidazo fusion.

Uniqueness

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-4-7(3-1)8-5-12-9(11-8)13-6-10-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHRLDRMSIYJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN3C(=N2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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